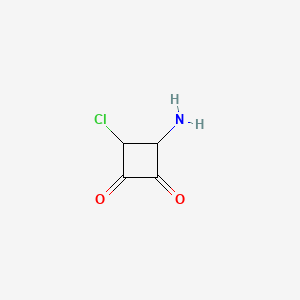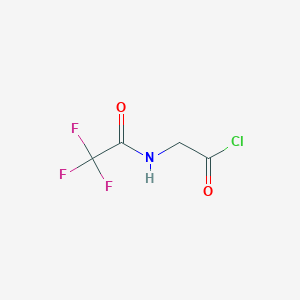
3-Amino-4-chloro-3-cyclobutene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-chloro-3-cyclobutene-1,2-dione is a chemical compound with the molecular formula C4H4ClNO2 It is a derivative of cyclobutene, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-3-cyclobutene-1,2-dione typically involves the chlorination of 3-amino-3-cyclobutene-1,2-dione. One common method includes the reaction of 3-amino-3-cyclobutene-1,2-dione with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include 3-amino-4-azido-3-cyclobutene-1,2-dione or 3-amino-4-thiocyanato-3-cyclobutene-1,2-dione.
Oxidation: Products include this compound oxides.
Reduction: Products include this compound amines.
Scientific Research Applications
3-Amino-4-chloro-3-cyclobutene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to interfere with enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxy-3-cyclobutene-1,2-dione: Similar structure but with a hydroxyl group instead of a chlorine atom.
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione: Contains a propylamino group instead of a chlorine atom.
Uniqueness
3-Amino-4-chloro-3-cyclobutene-1,2-dione is unique due to the presence of both an amino and a chloro group on the cyclobutene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Properties
Molecular Formula |
C4H4ClNO2 |
|---|---|
Molecular Weight |
133.53 g/mol |
IUPAC Name |
3-amino-4-chlorocyclobutane-1,2-dione |
InChI |
InChI=1S/C4H4ClNO2/c5-1-2(6)4(8)3(1)7/h1-2H,6H2 |
InChI Key |
NOTBOFKOFRLPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=O)C1=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)


![1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B12280362.png)
![3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B12280370.png)


![[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B12280385.png)

![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate](/img/structure/B12280409.png)

![Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12280433.png)
